molecular formula C20H24N2O6S B186872 N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide CAS No. 6195-39-7

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Cat. No. B186872
CAS RN: 6195-39-7
M. Wt: 420.5 g/mol
InChI Key: GQJHLDBGMCUJQQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is a hypoxia-mimetic agent that has been shown to induce hypoxia-like responses in cells and organisms.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been extensively used in scientific research due to its ability to mimic hypoxia-like conditions in cells and organisms. It has been shown to activate hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the cellular response to hypoxia. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been used to study the role of HIF in various biological processes, including angiogenesis, metabolism, and inflammation.

Mechanism Of Action

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF in normoxic conditions. Under normal conditions, HIF is rapidly degraded by prolyl hydroxylases in the presence of oxygen. However, in the absence of oxygen, prolyl hydroxylases are inhibited, leading to the stabilization and activation of HIF. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide mimics this hypoxic response by inhibiting prolyl hydroxylases, leading to the activation of HIF.

Biochemical And Physiological Effects

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce angiogenesis, which is the formation of new blood vessels. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has also been shown to increase the expression of genes involved in glucose metabolism, leading to increased glucose uptake and utilization. Additionally, N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in lab experiments is its ability to mimic hypoxia-like conditions without the need for low oxygen levels. This allows for the study of hypoxia-related processes in a controlled environment. However, one limitation of using N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in scientific research. One potential application is in the study of cancer, as HIF has been shown to play a crucial role in tumor growth and metastasis. N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide may also have potential therapeutic applications in the treatment of ischemic diseases, such as stroke and myocardial infarction. Additionally, further research is needed to understand the potential off-target effects of N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide and to develop more specific prolyl hydroxylase inhibitors.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenylboronic acid with 2-morpholin-4-yl-2-oxoethyl chloroformate, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. Another method involves the reaction of 3,4-dimethoxyphenylamine with morpholine-2,5-dione, followed by the reaction of the resulting intermediate with chloroacetyl chloride and benzenesulfonyl chloride.

properties

CAS RN

6195-39-7

Product Name

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C20H24N2O6S/c1-26-18-9-8-16(14-19(18)27-2)22(15-20(23)21-10-12-28-13-11-21)29(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3

InChI Key

GQJHLDBGMCUJQQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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